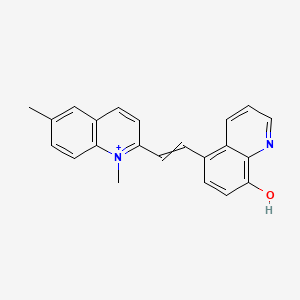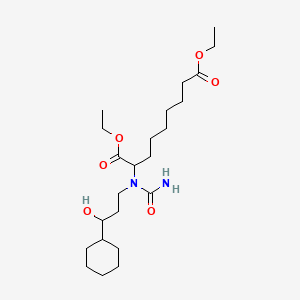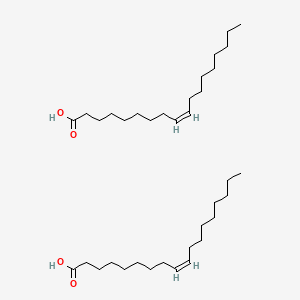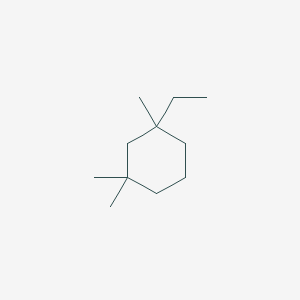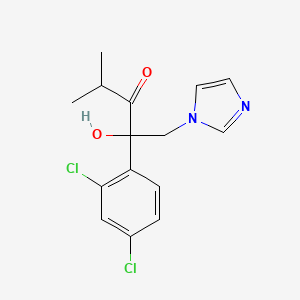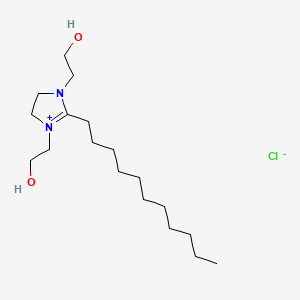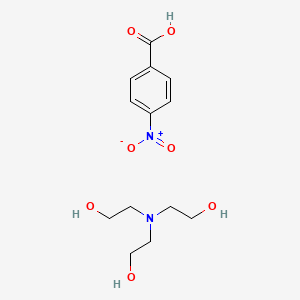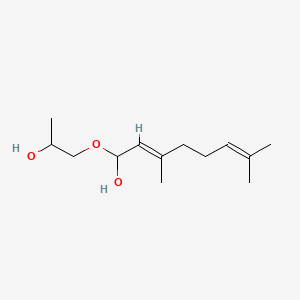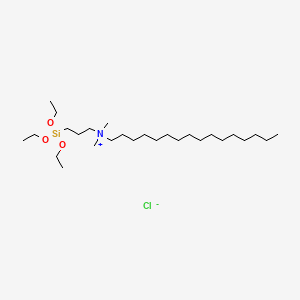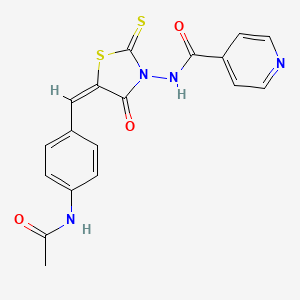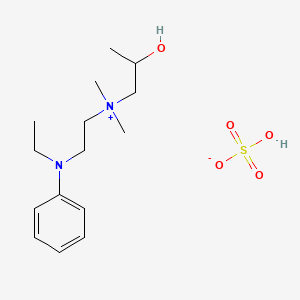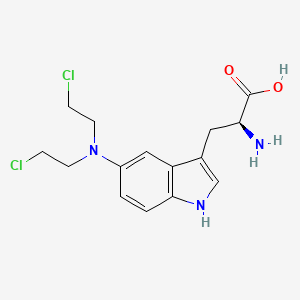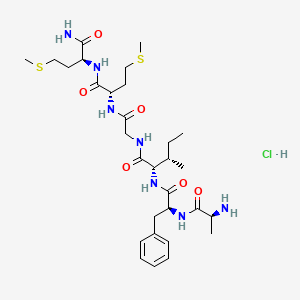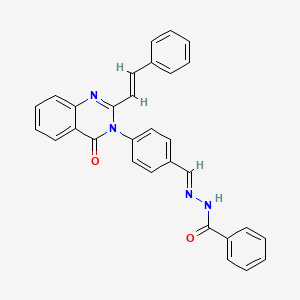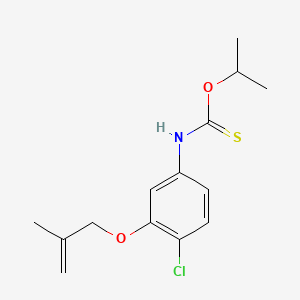
Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester is a chemical compound with the molecular formula C14H18ClNO2S . This compound is known for its unique structural features, which include a chloro-substituted phenyl ring and an ester functional group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester typically involves the reaction of 4-chloro-3-((2-methyl-2-propenyl)oxy)phenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Employed in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol derivative, which can then interact with enzymes or receptors in biological systems. The chloro group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylpropyl) ester
- Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(2-methylpropyl) ester
Uniqueness
Carbamothioic acid, (4-chloro-3-((2-methyl-2-propenyl)oxy)phenyl)-, O-(1-methylethyl) ester is unique due to its specific ester and chloro substituents, which confer distinct chemical and biological properties. These structural features differentiate it from other similar compounds and make it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
165550-00-5 |
|---|---|
Formule moléculaire |
C14H18ClNO2S |
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
O-propan-2-yl N-[4-chloro-3-(2-methylprop-2-enoxy)phenyl]carbamothioate |
InChI |
InChI=1S/C14H18ClNO2S/c1-9(2)8-17-13-7-11(5-6-12(13)15)16-14(19)18-10(3)4/h5-7,10H,1,8H2,2-4H3,(H,16,19) |
Clé InChI |
LOMVTCOKAXFOMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)OCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


